1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester
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Overview
Description
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and epoxides. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves several steps. The primary synthetic route includes the reaction of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base to form the corresponding epoxide. This intermediate is then reacted with 2,2-bis(hydroxymethyl)-1,3-propanediol under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester undergoes various chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug delivery.
Comparison with Similar Compounds
Similar compounds include other cyclohexanedicarboxylic acid derivatives and epoxide-containing esters. Compared to these compounds, 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is unique due to its combination of multiple functional groups, which provides enhanced reactivity and versatility. Some similar compounds include:
- 1,2-Cyclohexanedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Cyclohexanedicarboxylic acid, methyl-, mono[2,2-bis(hydroxymethyl)butyl] ester
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
21807-69-2 |
---|---|
Molecular Formula |
C49H68O20 |
Molecular Weight |
977.0 g/mol |
IUPAC Name |
2-O-[3-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxy-2,2-bis[[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxymethyl]propyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C49H68O20/c50-41(62-21-29-17-58-29)33-9-1-5-13-37(33)45(54)66-25-49(26-67-46(55)38-14-6-2-10-34(38)42(51)63-22-30-18-59-30,27-68-47(56)39-15-7-3-11-35(39)43(52)64-23-31-19-60-31)28-69-48(57)40-16-8-4-12-36(40)44(53)65-24-32-20-61-32/h29-40H,1-28H2 |
InChI Key |
LSKOMFWASSBYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC(COC(=O)C3CCCCC3C(=O)OCC4CO4)(COC(=O)C5CCCCC5C(=O)OCC6CO6)COC(=O)C7CCCCC7C(=O)OCC8CO8 |
Origin of Product |
United States |
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